molecular formula C4H6NaO5 B093688 Disodium L-malate CAS No. 138-09-0

Disodium L-malate

Cat. No.: B093688
CAS No.: 138-09-0
M. Wt: 157.08 g/mol
InChI Key: YMJXEWZMJGYPTL-DKWTVANSSA-N
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Description

Disodium L-malate is a sodium salt of L-malic acid, a naturally occurring compound found in various fruits, particularly apples. It is a colorless crystalline or white granular solid with the chemical formula C4H4Na2O5. This compound is widely used in the food industry as an acidity regulator and flavoring agent. It also has applications in pharmaceuticals, agriculture, and other industrial sectors .

Mechanism of Action

Target of Action

Disodium L-malate, also known as Sodium L-malate, is a compound with the formula Na2(C2H4O(COO)2) . It is the sodium salt of malic acid . As a food additive, it has the E number E350 It is used as an acidity regulator and flavoring agent , suggesting that its targets could be related to pH regulation and taste receptor cells.

Mode of Action

As an acidity regulator, it likely interacts with its targets to maintain or adjust the acidity or alkalinity of foods . As a flavoring agent, it may interact with taste receptor cells to enhance the flavor of foods .

Biochemical Pathways

This compound is involved in the TCA cycle as an intermediate . The TCA cycle, also known as the citric acid cycle or Krebs cycle, is a series of chemical reactions used by all aerobic organisms to generate energy. In the context of biocatalysis, the enzymatic transformation of fumarate to L-malate is noted .

Pharmacokinetics

It is known that sodium malate is freely soluble in water , which could influence its absorption and distribution in the body.

Result of Action

Its use as an acidity regulator suggests that it may help maintain the ph balance in foods . As a flavoring agent, it may enhance the taste of foods .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, its stability could be affected by factors such as temperature, pH, and the presence of other substances.

Biochemical Analysis

Biochemical Properties

Disodium L-malate participates in biochemical reactions as an intermediate in the TCA cycle . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the enzymatic transformation of fumarate to L-malate . The nature of these interactions is crucial for the functioning of the TCA cycle and energy production in cells .

Cellular Effects

This compound influences various types of cells and cellular processes. It plays a role in cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a drastic repression on cell growth due to its inhibition effects on the TCA cycle, glycolysis, and ABC-type transport system .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the enzymatic transformation of fumarate to L-malate, indicating its role in enzyme activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical role .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the TCA cycle . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical role . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium L-malate is typically synthesized by reacting L-malic acid with sodium hydroxide or sodium carbonate. The reaction involves dissolving L-malic acid in water and gradually adding sodium hydroxide or sodium carbonate until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in crystalline form .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of microorganisms, such as certain bacteria or fungi, are used to convert substrates like glucose or fumarate into L-malic acid, which is then neutralized with sodium hydroxide to form this compound .

Chemical Reactions Analysis

Types of Reactions: Disodium L-malate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various metal salts like calcium chloride, magnesium sulfate.

Major Products:

Scientific Research Applications

Disodium L-malate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Disodium maleate: An organic sodium salt of maleic acid.

    Sodium succinate: A sodium salt of succinic acid.

    Sodium fumarate: A sodium salt of fumaric acid .

Comparison:

    Disodium maleate: Similar in structure but derived from maleic acid. It is used in different applications, such as in the synthesis of polymers.

    Sodium succinate: Also involved in the TCA cycle but differs in its specific metabolic roles and applications.

    Sodium fumarate: Another TCA cycle intermediate, used in different biochemical and industrial processes.

Disodium L-malate is unique due to its specific role in the TCA cycle and its widespread use as a buffering and chelating agent in various fields .

Properties

CAS No.

138-09-0

Molecular Formula

C4H6NaO5

Molecular Weight

157.08 g/mol

IUPAC Name

disodium;(2S)-2-hydroxybutanedioate

InChI

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/t2-;/m0./s1

InChI Key

YMJXEWZMJGYPTL-DKWTVANSSA-N

SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C([C@@H](C(=O)O)O)C(=O)O.[Na]

Canonical SMILES

C(C(C(=O)O)O)C(=O)O.[Na]

138-09-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

The strain JM1 was precultivated as described in Example 1. 20ml of water having a moderate level of pollution was obtained from a reservoir in Atsugi city, Kanagawa prefecture, Japan. Then 2ml of 10×M9 culture medium and minerals were added into the 20ml of polluted water to provide six samples of polluted water. Each sample was treated with sodium citrate to give a final concentration of sodium citrate of 2%, and sodium malate was added to give a final concentration of sodium malate respectively 0, 0.1, 0.2, 0.5, 1 and 2%. Then each sample of the polluted water with the source of conjugated carbon present was inoculated with 60 μl (1/100 volume) of precultivated strain JM1. Each polluted water sample was closed by a butyl rubber stopper and an aluminium stopper. Air including TCE was introduced into the samples to give a final TCE concentration of 10 ppm. Then the culture medium was grown at 30° C. with vibration. The TCE degradation power of the culture was measured continuously. The quantity of residual TCE was measured by the headspace method using gas chromatography (FID detector). To provide a reference sample the quantity of TCE was measured in the same way for a system in which the strain JM1 had not been added. The results for the reference sample and for the samples according to the invention are shown in FIG. 24.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What protective effects does Sodium L-malate exhibit against cisplatin-induced toxicity?

A1: Research has shown that Sodium L-malate, an active component isolated from Angelicae radix (commonly known as Dong Quai), demonstrates a significant protective effect against both nephrotoxicity (kidney damage) and bone marrow toxicity induced by cisplatin (cis-diamminedichloroplatinum(II), CDDP), a widely used chemotherapy drug []. Importantly, these protective effects were observed without compromising the antitumor activity of cisplatin [].

Q2: How does the protective effect of Sodium L-malate compare to other components of Angelicae radix?

A2: Among the various constituents of Angelicae radix, Sodium L-malate was identified as a key component responsible for mitigating the toxic side effects of cisplatin. In studies using a mouse model, Angelicae radix exhibited the strongest protective effect compared to its other individual components [].

Q3: What is the mechanism of action of Sodium L-malate in mitigating cisplatin-induced toxicity?

A3: While the exact mechanism of action remains to be fully elucidated, the research suggests that Sodium L-malate may interfere with the pathways leading to cisplatin-induced kidney and bone marrow damage []. Further research is needed to understand the specific molecular interactions involved.

Q4: What is the role of Sodium L-malate in plant mitochondria?

A4: In plants, an NAD-dependent malic enzyme, found in mitochondria, requires activators like Sodium L-malate for full activity []. This enzyme is particularly important in plants using C4 or CAM photosynthesis, where malate decarboxylation is a major source of CO2 for carbon assimilation [].

Q5: How does Sodium L-malate interact with the NAD-dependent malic enzyme?

A5: Sodium L-malate, along with other activators like Coenzyme A and dithiothreitol, decreases the apparent Michaelis constants for both malate and NAD+ in the NAD-dependent malic enzyme, leading to increased enzyme activity []. This interaction highlights the importance of Sodium L-malate in regulating malate metabolism in plants.

Q6: Does Sodium L-malate interact with urate transport in the kidneys?

A6: While not directly interacting with urate itself, studies on rat renal basolateral membrane vesicles show that Sodium L-malate transport is not affected by the presence of p-aminohippurate (PAH), a compound known to inhibit urate transport in the kidneys []. This suggests separate transport mechanisms for Sodium L-malate and urate in the renal system.

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